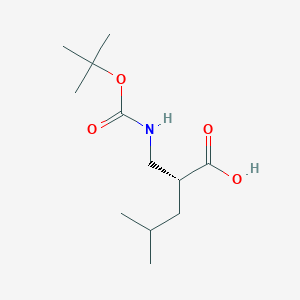

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid

概要

説明

®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for the amino function, preventing unwanted side reactions during the synthesis process. This compound is particularly valuable in the field of organic chemistry and biochemistry for its role in the synthesis of peptides and proteins.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of tert-butoxycarbonyl derivatives of amino acids can be optimized by controlling reaction conditions such as temperature, solvent, and the concentration of reactants. Flow microreactor systems have been developed to enhance the efficiency and sustainability of this process .

化学反応の分析

Types of Reactions

®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.

Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, its derivatives can be modified through these processes.

Common Reagents and Conditions

Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.

Substitution: Common reagents include nucleophiles such as amines or alcohols under basic conditions.

Oxidation and Reduction: Specific reagents depend on the desired modification of the derivative.

Major Products

The major products of these reactions include the deprotected amino acid, substituted derivatives, and various oxidized or reduced forms of the compound.

科学的研究の応用

Chemistry

In chemistry, ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is used extensively in peptide synthesis. The tert-butoxycarbonyl group protects the amino group during the coupling of amino acids, allowing for the stepwise construction of peptides.

Biology

In biological research, this compound is used to synthesize peptides that can be studied for their biological activity. It is also used in the development of peptide-based drugs.

Medicine

In medicine, peptides synthesized using ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid are investigated for their therapeutic potential. These peptides can act as hormones, enzymes, or inhibitors in various biological pathways.

Industry

Industrially, this compound is used in the large-scale synthesis of peptides and proteins for research and pharmaceutical applications.

作用機序

The mechanism of action of ®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid involves the protection of the amino group, which prevents it from participating in unwanted side reactions during peptide synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group at the desired stage of synthesis.

類似化合物との比較

Similar Compounds

N-tert-butoxycarbonyl-L-alanine: Another amino acid derivative with a tert-butoxycarbonyl-protected amino group.

N-tert-butoxycarbonyl-L-phenylalanine: Similar in structure but with a phenyl group instead of a methyl group.

N-tert-butoxycarbonyl-L-valine: Contains a valine residue instead of a 4-methylpentanoic acid residue.

Uniqueness

®-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid is unique due to its specific structure, which includes a 4-methylpentanoic acid residue. This structure provides distinct steric and electronic properties that can influence the reactivity and stability of the compound during peptide synthesis.

生物活性

(R)-2-(((tert-butoxycarbonyl)amino)methyl)-4-methylpentanoic acid, commonly referred to as Boc-amino acid, is a compound utilized in various biochemical and pharmaceutical applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 245.32 g/mol

- CAS Number : 132605-96-0

- Hydrophilicity : High solubility in aqueous solutions, with reported solubility ranging from 1.42 mg/ml to 3.14 mg/ml .

The biological activity of this compound can be attributed to its role as an amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a protective moiety in peptide synthesis, enhancing the compound's stability and reactivity in various biochemical pathways.

- Enzyme Inhibition : Research indicates that derivatives of Boc-amino acids can act as inhibitors for specific enzymes, impacting metabolic pathways.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling.

1. Peptide Synthesis

Boc-amino acids are pivotal in synthesizing peptides due to their ease of deprotection under mild conditions. This property is essential in developing therapeutic peptides for various diseases.

2. Anticancer Activity

Studies have shown that certain Boc-amino acid derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy. For instance, compounds similar to this compound have demonstrated activity against breast and colon cancer cells .

Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of Boc-protected amino acids, including this compound), evaluated their cytotoxicity against various cancer cell lines. The results indicated that modifications to the Boc group significantly affected the compounds' potency, with some derivatives showing IC values in the low micromolar range.

Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective effects of Boc-amino acid derivatives on neuronal cells subjected to oxidative stress. Results indicated that these compounds could reduce cell death and promote survival pathways, highlighting their potential in treating neurodegenerative diseases.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 245.32 g/mol |

| Solubility | 1.42 - 3.14 mg/ml |

| Bioavailability Score | 0.56 |

| Lipinski Rule Compliance | Yes |

| BBB Permeant | Yes |

特性

IUPAC Name |

(2R)-4-methyl-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)6-9(10(14)15)7-13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWKOREWJYZNXDX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441799 | |

| Record name | (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132605-96-0 | |

| Record name | (2R)-2-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-4-methylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132605-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-2-{[(tert-Butoxycarbonyl)amino]methyl}-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。